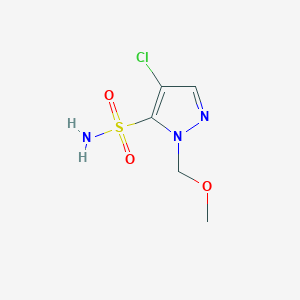

4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide

Description

Properties

IUPAC Name |

4-chloro-2-(methoxymethyl)pyrazole-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3O3S/c1-12-3-9-5(13(7,10)11)4(6)2-8-9/h2H,3H2,1H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEFJOKLJLAVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=C(C=N1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Methoxymethylation of Pyrazole

A key step involves chlorination at the 4-position of the pyrazole ring and attachment of the methoxymethyl group at the nitrogen (N1) position. This can be achieved by:

- Treating the pyrazole precursor with phosphorus pentachloride (PCl5) to introduce the chloro substituent at the 4-position under controlled temperature conditions (90–100 °C for 1 hour).

- Alkylation at the N1 position with methoxymethyl chloride or similar reagents to install the methoxymethyl group.

Formation of Pyrazole Sulfonyl Chloride Intermediate

The sulfonyl chloride derivative is a crucial intermediate for sulfonamide formation:

Sulfonamide Formation via Reaction with Ammonia

The sulfonamide group is introduced by reacting the pyrazole sulfonyl chloride intermediate with ammonia or ammonium hydroxide:

- The sulfonyl chloride is treated with aqueous ammonia at mild temperatures (e.g., 50 °C for 2 hours) to yield the sulfonamide.

- The reaction is typically carried out in an organic solvent such as dichloromethane, followed by workup involving washing and purification steps.

Representative Experimental Procedure

Characterization and Purification

- The final compound is typically characterized by spectroscopic techniques including ^1H NMR, IR, and mass spectrometry to confirm the structure.

- Purification is commonly achieved by recrystallization from suitable solvents such as acetonitrile or by trituration and vacuum filtration.

- Elemental analysis and chromatographic purity assessments are also standard.

Comparative Notes on Related Pyrazole Sulfonamide Syntheses

- Similar pyrazole sulfonamide derivatives have been synthesized using sulfonyl chlorides and amines, often employing pyridine as a base and solvent for sulfonamide formation.

- Microwave-assisted synthesis has been shown to improve reaction rates and yields in related pyrazole sulfonamide preparations.

- The presence of chloro substituents in pyrazole sulfonamides often enhances biological activity, which justifies the chlorination step in the synthetic route.

Summary Table of Key Reaction Parameters

Chemical Reactions Analysis

Chemical Reactions Involving 4-Chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide

The chemical reactivity of 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide is influenced by the presence of the sulfonamide group and the pyrazole ring. The following key reactions are typically associated with this compound:

Functionalization Reactions

Given the electrophilic nature of the sulfur atom in the sulfonamide group, this compound can undergo various functionalization reactions:

-

Nucleophilic Substitution : The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a range of derivatives with potential biological activities.

Biological Activity Mechanisms

Research indicates that compounds similar to 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide exhibit antimicrobial activity by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase. This mechanism is crucial for understanding its potential therapeutic applications.

Data Tables and Research Findings

The following table summarizes various studies and findings related to the chemical reactions and biological activities associated with 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide:

Scientific Research Applications

4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity and protein interactions.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the sulfonamide group can enhance its binding affinity to certain proteins, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following pyrazole sulfonamide derivatives are structurally related but differ in substituents and functional groups, leading to distinct physicochemical and biological properties:

Physicochemical Properties

- Solubility : The methoxymethyl group in the target compound enhances hydrophilicity relative to dimethyl () or methyl-oxadiazole () derivatives.

- Metabolic Stability : The oxadiazole ring in ’s compound may confer resistance to oxidative metabolism, whereas the target’s methoxymethyl group could undergo demethylation .

Spectroscopic Data Comparison

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various pharmacological effects, supported by relevant research findings.

The synthesis of 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Chlorination : The pyrazole ring is chlorinated using thionyl chloride or phosphorus pentachloride.

- Methoxymethylation : The methoxymethyl group is introduced by reacting the chlorinated pyrazole with formaldehyde dimethyl acetal in the presence of a catalyst.

- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group, which enhances the compound's biological activity and solubility.

The biological activity of 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide is largely attributed to its ability to interact with various biological targets, particularly enzymes. The sulfonamide moiety plays a crucial role in enhancing binding affinity to target proteins, allowing it to function as an inhibitor in biochemical pathways. For instance, it has been shown to inhibit Trypanosoma brucei N-myristoyltransferase (NMT), a promising target for treating human African trypanosomiasis (HAT) .

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide, exhibit significant antitumor properties. They have been found to inhibit key oncogenic pathways and demonstrate cytotoxic effects against various cancer cell lines. For example, compounds within this class have shown activity against BRAF(V600E) and EGFR, making them potential candidates for cancer therapy .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO) and TNF-α, which are involved in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide has demonstrated antimicrobial effects against various pathogens. Studies have reported its efficacy against bacterial strains such as E. coli and S. aureus, indicating its potential use in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide:

- A study focusing on its antitumor activity found that derivatives exhibited significant cytotoxicity against breast cancer cell lines, particularly when combined with doxorubicin, enhancing therapeutic efficacy .

- Another research highlighted its role as an inhibitor of NMT in T. brucei, demonstrating potent activity in mouse models for stage 1 HAT with minimal toxicity .

Summary Table of Biological Activities

| Biological Activity | Effect | Target/Pathway |

|---|---|---|

| Antitumor | Cytotoxicity | BRAF(V600E), EGFR |

| Anti-inflammatory | Inhibition of NO and TNF-α | Inflammatory pathways |

| Antimicrobial | Inhibition of bacterial growth | E. coli, S. aureus |

| NMT Inhibition | Potent inhibitor | Trypanosoma brucei |

Q & A

Q. What are the common synthetic routes for 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, pyrazole cores are often constructed via reactions like Vilsmeier-Haack formylation (using POCl₃ and DMF) followed by sulfonamide introduction. Intermediates such as 5-chloro-3-methylpyrazole derivatives can be characterized via IR (C=O stretch at ~1700 cm⁻¹) and NMR (singlets for methoxymethyl groups at δ 3.3–3.5 ppm). Confirm purity using elemental analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxymethyl (δ 3.3–3.5 ppm for OCH₂; δ ~50 ppm in ¹³C) and sulfonamide (NH₂ protons as broad singlets at δ ~6.5 ppm).

- Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ peaks; fragmentation patterns confirm substituents (e.g., loss of SO₂NH₂ group).

- IR : Sulfonamide S=O stretches appear at ~1350 and 1150 cm⁻¹ .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Methodological Answer :

- Antimicrobial Activity : Follow CLSI guidelines using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Test carbonic anhydrase inhibition via spectrophotometric CO₂ hydration (e.g., esterase activity with 4-nitrophenyl acetate) .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

- Methodological Answer : Regioselectivity in pyrazole sulfonamidation depends on substituent electronic effects. Use DFT calculations to predict reactive sites (e.g., C-5 vs. C-3 positions). Experimental validation via competitive reactions with controlled stoichiometry (e.g., POCl₃-mediated sulfonation) and LC-MS monitoring of intermediates .

Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer :

- Dynamic NMR : Investigate rotational barriers in methoxymethyl groups at variable temperatures (e.g., 298–343 K).

- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., space group P2₁/c for pyrazole derivatives) .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodological Answer :

- Flow Chemistry : Improve efficiency for exothermic steps (e.g., cyclization using microreactors).

- Catalysis : Use Pd/Cu catalysts for cross-coupling at C-4/C-5 positions. Monitor via in-situ FTIR to minimize side products .

Q. How to design a structure-activity relationship (SAR) study for sulfonamide derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (Cl, F), alkyl (methyl), or electron-withdrawing (CF₃) groups.

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituents with carbonic anhydrase IX binding (PDB: 3IAI). Validate via IC₅₀ assays .

Data Analysis and Experimental Design

Q. How to analyze discrepancies in biological activity between similar analogs?

- Methodological Answer :

- Meta-Analysis : Compare logP, pKa, and steric parameters (e.g., Tolman cone angles) to identify outliers.

- Cohort Studies : Use PCA to cluster active/inactive analogs based on electronic descriptors (Hammett σ values) .

Q. What statistical methods are appropriate for dose-response studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (Hill equation) using GraphPad Prism.

- ANOVA with Tukey’s Test : Compare means across dose groups (e.g., MES-induced seizure models) .

Safety and Handling

Q. What safety protocols are recommended for handling reactive intermediates (e.g., sulfonyl chlorides)?

- Methodological Answer :

- Controlled Conditions : Use Schlenk lines for moisture-sensitive steps (e.g., sulfonation).

- PPE : Wear nitrile gloves and face shields; neutralize waste with 10% NaHCO₃ .

Tables

Q. Table 1. Key Spectral Data for Intermediates

| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Reference |

|---|---|---|---|

| Pyrazole core | 6.8 (s, 1H, H-4) | 1600 (C=N) | |

| Methoxymethyl group | 3.4 (s, 3H, OCH₃) | 2850 (C-H stretch) | |

| Sulfonamide | 6.5 (br s, 2H, NH₂) | 1350, 1150 (S=O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.